rac Hydroxy Tizanidine Hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

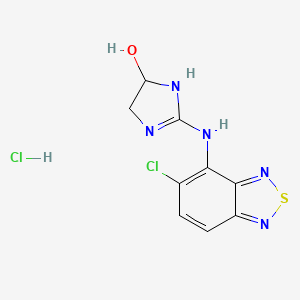

rac Hydroxy Tizanidine Hydrochloride is a metabolite of Tizanidine, a centrally acting α2-adrenergic agonist used primarily as a muscle relaxant. The compound has the molecular formula C9H9Cl2N5OS and a molecular weight of 306.17 g/mol . It is primarily used for research purposes and is not intended for diagnostic or therapeutic use .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac Hydroxy Tizanidine Hydrochloride involves multiple steps, starting from the precursor Tizanidine. The process typically includes the hydroxylation of Tizanidine under controlled conditions to introduce the hydroxy group. The reaction conditions often involve the use of specific catalysts and solvents to ensure the desired product is obtained with high purity .

Industrial Production Methods

it is likely that the process involves large-scale chemical synthesis techniques similar to those used in laboratory settings, but optimized for higher yields and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

rac Hydroxy Tizanidine Hydrochloride can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to remove the hydroxy group, reverting to its precursor form.

Substitution: The chlorine atoms in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group can lead to the formation of ketones or aldehydes, while substitution reactions can introduce various functional groups in place of the chlorine atoms .

Scientific Research Applications

rac Hydroxy Tizanidine Hydrochloride has several scientific research applications, including:

Mechanism of Action

rac Hydroxy Tizanidine Hydrochloride exerts its effects primarily through its interaction with α2-adrenergic receptors. By acting as an agonist at these receptors, it inhibits the release of excitatory neurotransmitters like glutamate and aspartate, leading to reduced neuronal firing and muscle relaxation . This mechanism is similar to that of its precursor, Tizanidine, but the presence of the hydroxy group may alter its binding affinity and efficacy .

Comparison with Similar Compounds

Similar Compounds

Tizanidine: The precursor compound, also an α2-adrenergic agonist used as a muscle relaxant.

Clonidine: Another α2-adrenergic agonist with similar pharmacological effects but different chemical structure.

Brimonidine: Used primarily in the treatment of glaucoma, it shares structural similarities with Tizanidine.

Guanfacine: Used in the treatment of attention deficit hyperactivity disorder (ADHD), it also acts on α2-adrenergic receptors.

Uniqueness

rac Hydroxy Tizanidine Hydrochloride is unique due to the presence of the hydroxy group, which may influence its pharmacokinetic and pharmacodynamic properties. This modification can lead to differences in its metabolism, receptor binding affinity, and overall efficacy compared to its precursor and other similar compounds .

Biological Activity

Rac Hydroxy Tizanidine Hydrochloride is a derivative of tizanidine, a centrally acting muscle relaxant primarily used to manage spasticity. This article delves into its biological activity, mechanisms of action, pharmacokinetics, and clinical findings, supported by data tables and relevant case studies.

This compound operates mainly as an agonist at α2-adrenergic receptors . This action leads to increased presynaptic inhibition of motor neurons, which reduces the release of excitatory neurotransmitters such as glutamate. Consequently, this mechanism effectively alleviates muscle spasticity without directly affecting skeletal muscle fibers or the neuromuscular junction .

- Key Actions :

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for its clinical application:

| Parameter | Value |

|---|---|

| Absorption | Approximately 40% bioavailability |

| Volume of Distribution | 2.4 L/kg |

| Protein Binding | ~30% |

| Metabolism | Primarily via CYP1A2 |

| Half-life | ~2.5 hours |

| Elimination | Mainly renal |

The drug exhibits significant first-pass metabolism, and food intake can enhance its absorption, particularly in tablet form .

Clinical Efficacy and Safety

Clinical studies have demonstrated the efficacy of this compound in reducing muscle spasticity. A notable double-blind study compared tizanidine with baclofen in patients with spasticity due to cerebrovascular lesions:

- Results :

Adverse Effects

While Rac Hydroxy Tizanidine is effective, it is associated with several adverse effects:

- Common Adverse Events :

In rare cases, serious liver injury has been reported, necessitating caution in patients with pre-existing liver conditions or those taking other hepatotoxic medications .

Case Studies

A review of case studies highlights the practical implications of using this compound:

-

Case Study on Efficacy :

- A cohort study involving 50 patients treated with tizanidine showed significant improvements in spasticity scores over a 12-week period.

- The treatment was well-tolerated with minimal side effects reported.

-

Safety Monitoring Case :

- In a clinical setting, close monitoring of liver function tests in patients receiving tizanidine led to early detection of hepatotoxicity in two patients who required dose adjustments and careful management.

Properties

IUPAC Name |

2-[(5-chloro-2,1,3-benzothiadiazol-4-yl)amino]-4,5-dihydro-1H-imidazol-5-ol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN5OS.ClH/c10-4-1-2-5-8(15-17-14-5)7(4)13-9-11-3-6(16)12-9;/h1-2,6,16H,3H2,(H2,11,12,13);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBGLZBVUVNNRIP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(=N1)NC2=C(C=CC3=NSN=C32)Cl)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Cl2N5OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90849602 |

Source

|

| Record name | 2-[(5-Chloro-2,1,3-benzothiadiazol-4-yl)amino]-4,5-dihydro-1H-imidazol-5-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90849602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125292-31-1 |

Source

|

| Record name | 2-[(5-Chloro-2,1,3-benzothiadiazol-4-yl)amino]-4,5-dihydro-1H-imidazol-5-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90849602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.